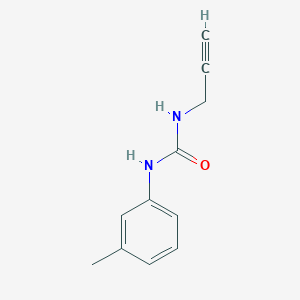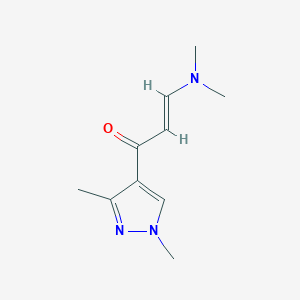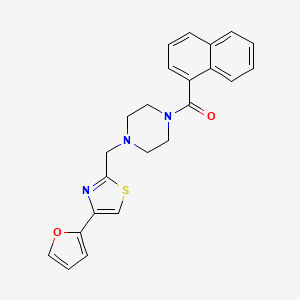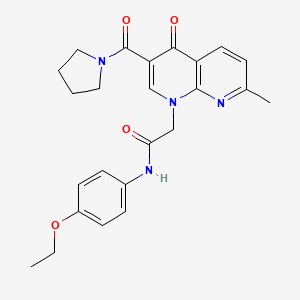
1-(3-甲基苯基)-3-(丙-2-炔-1-基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a 3-methylphenyl group and a prop-2-yn-1-yl group attached to the urea moiety
科学研究应用
1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials, such as polymers or coatings.
作用机制
Target of Action
It’s known that this compound is involved in reactions such as the visible-light-induced oxidative formylation of n-alkyl-n-(prop-2-yn-1-yl)anilines and the Rh(iii)-catalyzed coupling of phenylhydrazines with 1-alkynylcyclobutanols .
Mode of Action
1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea interacts with its targets through a series of chemical reactions. In the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines, both the starting material and the product act as photosensitizers . In the Rh(iii)-catalyzed coupling of phenylhydrazines with 1-alkynylcyclobutanols, the reaction proceeds through a hydrazine-directed C–H functionalization pathway .
Biochemical Pathways
The biochemical pathways affected by 1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea involve the generation of 1 O 2 and O 2 ˙ − through energy transfer and a single electron transfer pathway . This compound also participates in the [4+1] annulation, based on the cleavage of a Csp–Csp triple bond in alkynylcyclobutanol .
Result of Action
The molecular and cellular effects of 1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea’s action result in the formation of the corresponding formamides in good yields under mild conditions . It also provides a new pathway to prepare diverse 1H-indazoles .
Action Environment
The action of 1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea is influenced by environmental factors such as light and oxygen. For instance, the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines occurs in the absence of an external photosensitizer
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea can be achieved through several synthetic routes. One common method involves the reaction of 3-methylphenyl isocyanate with propargylamine under mild conditions. The reaction typically proceeds in the presence of a suitable solvent, such as dichloromethane or toluene, and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of 1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.
化学反应分析
Types of Reactions
1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. Reactions are often conducted in anhydrous solvents.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles. Conditions vary depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
相似化合物的比较
Similar Compounds
1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)thiourea: Similar structure but contains a sulfur atom instead of oxygen.
1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)carbamate: Similar structure but contains a carbamate group instead of urea.
1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)guanidine: Similar structure but contains a guanidine group instead of urea.
Uniqueness
1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that may not be achievable with similar compounds.
属性
IUPAC Name |
1-(3-methylphenyl)-3-prop-2-ynylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-3-7-12-11(14)13-10-6-4-5-9(2)8-10/h1,4-6,8H,7H2,2H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHDZYSYJAJJMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B2536939.png)
![4-(3-amino-1-benzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2536941.png)

![N-(4-methoxybenzyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]amine](/img/structure/B2536947.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B2536948.png)
![1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]iminothiolane 1-oxide](/img/structure/B2536949.png)
![N-[(4-methoxyphenyl)methyl]-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2536951.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-1-methylsulfonylpiperidine-3-carboxamide](/img/structure/B2536953.png)
![N-(1-cyano-1-methylethyl)-N-methyl-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide](/img/structure/B2536956.png)
![Tert-butyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B2536957.png)
![2-[4-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-1-yl]ethanol](/img/structure/B2536958.png)


![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2536961.png)
